5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with isopropylphenyl ketone to form the pyrrolone structure. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: Use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(3,4-dimethoxyphenyl)pyrazoles: These compounds share a similar core structure but differ in the functional groups attached to the pyrazole ring.
Thiazole Derivatives: Compounds with a thiazole ring and various substituents, used in medicinal chemistry for their biological activities.
Uniqueness
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H25N3O3S/c1-14(2)16-7-5-6-8-18(16)27-12-19(28)22(23(27)25)24-26-17(13-31-24)15-9-10-20(29-3)21(11-15)30-4/h5-11,13-14,25,28H,12H2,1-4H3 |
InChI Key |
UVZPFNXSDFZJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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